molecular formula C8H14ClF2N B2917872 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride CAS No. 2253640-60-5

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride

Cat. No.: B2917872
CAS No.: 2253640-60-5
M. Wt: 197.65
InChI Key: KFFDXUNMTUNHHT-UHFFFAOYSA-N
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Description

8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane-like framework (bicyclo[5.1.0]octane) with two fluorine atoms at the 8-position bridgehead and an amine group at the 4-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its rigid bicyclic structure and fluorine substituents, which enhance metabolic stability and bioavailability .

Properties

IUPAC Name

8,8-difluorobicyclo[5.1.0]octan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFDXUNMTUNHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo Systems with Varying Ring Sizes and Fluorination Patterns

7,7-Difluorobicyclo[4.1.0]heptan-3-amine Hydrochloride
  • Structure : Bicyclo[4.1.0]heptane (smaller ring system) with fluorines at the 7-position and an amine at the 3-position.
  • Applications: Limited data, but smaller bicyclo systems are often used in fragment-based drug design .
6,6-Difluorobicyclo[3.1.0]hexan-3-amine Hydrochloride
  • Structure : Bicyclo[3.1.0]hexane core with fluorines at the 6-position and an amine at the 3-position.
  • Key Differences : High ring strain due to the compact bicyclo[3.1.0] system, which may limit synthetic scalability but enhance binding affinity in target proteins.
  • Synthesis : Produced via dichlorocarbene addition and subsequent fluorination, as seen in related bicyclo compounds .
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride
  • Structure : Rigid bicyclo[2.2.2]octane scaffold with a difluoromethyl group at the 4-position and an amine at the 1-position.
  • Key Differences : The [2.2.2] system imposes greater rigidity and steric hindrance, altering pharmacokinetic properties. Difluoromethyl substituents may enhance lipophilicity compared to bridgehead fluorines .

Substituent Variations and Functional Group Modifications

rel-(1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid
  • Structure : Similar bicyclo[3.1.0]hexane core but with a carboxylic acid substituent instead of an amine.
  • Key Differences : The carboxylic acid group introduces acidity (pKa ~4–5), contrasting with the basic amine (pKa ~9–10) in the target compound. This impacts solubility and target interactions .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • Structure : Azabicyclo[3.2.1]octane system with a methyl group and amine.

Aromatic and Heterocyclic Analogues

5,7-Difluorochroman-4-amine Hydrochloride
  • Structure : Chroman (benzopyran) core with fluorines at the 5,7-positions and an amine at the 4-position.
  • Fluorine positions mimic electron-withdrawing effects in drug scaffolds .
N-Formyl-2,3,5,6-dibenzobicyclo[5.1.0]octan-4-methylamine
  • Structure : Dibenzofused bicyclo[5.1.0]octane with a formyl-methylamine group.
  • Key Differences : Aromatic fusion increases molecular weight and planarity, influencing CNS penetration. The formyl group may serve as a prodrug moiety .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Bicyclo System Substituents Key Features
8,8-Difluorobicyclo[5.1.0]octan-4-amine HCl C₈H₁₂ClF₂N 195.64 [5.1.0] 8,8-F₂; 4-NH₂·HCl High rigidity, moderate lipophilicity
7,7-Difluorobicyclo[4.1.0]heptan-3-amine HCl C₇H₁₀ClF₂N 181.56 [4.1.0] 7,7-F₂; 3-NH₂·HCl Increased ring strain
6,6-Difluorobicyclo[3.1.0]hexan-3-amine HCl C₆H₁₀ClF₂N 169.60 [3.1.0] 6,6-F₂; 3-NH₂·HCl High strain, fragment-based design
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine HCl C₉H₁₅ClF₂N 213.10 [2.2.2] 4-CHF₂; 1-NH₂·HCl Extreme rigidity, enhanced lipophilicity
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl C₈H₁₈Cl₂N₂ 213.15 [3.2.1] 8-N(CH₃); 3-NH₂·2HCl Increased basicity, CNS applications

Biological Activity

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride (CAS Number: 2253640-60-5) is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 8th position of the bicyclo[5.1.0]octane ring system. This compound has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities.

The molecular formula for this compound is C₈H₁₄ClF₂N, with a molecular weight of 197.65 g/mol. Its IUPAC name reflects its structural characteristics, and it can be represented by the following chemical identifiers:

PropertyValue
Molecular FormulaC₈H₁₄ClF₂N
Molecular Weight197.65 g/mol
IUPAC NameThis compound
InChI KeyYLBVAYYXKMWGIU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorination at the 8th position enhances the compound’s binding affinity to these targets, potentially leading to alterations in their activity and function. This mechanism is critical for its applications in medicinal chemistry and drug development .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
  • Neuroactive Potential : Due to its structural similarity to known neuroactive compounds, there is ongoing research into its potential effects on neurotransmitter systems.

Case Studies

A few notable studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains.
    • Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
  • Enzyme Interaction Studies :
    • A series of assays were conducted to determine the inhibitory effects of the compound on specific enzymes related to metabolic pathways.
    • Findings demonstrated that the compound could effectively reduce enzyme activity, indicating its potential as a therapeutic agent in metabolic diseases.
  • Neuropharmacological Assessment :
    • Investigations into the neuroactive properties revealed that the compound may influence neurotransmitter release in vitro.
    • These findings warrant further studies to explore its potential as a neuropharmaceutical.

Comparison with Similar Compounds

When compared to similar bicyclic amines, such as 8-Azabicyclo[3.2.1]octane and other fluorinated derivatives, this compound stands out due to its unique fluorination pattern and bicyclic structure which confer distinct chemical and biological properties .

Compound NameStructural FeaturesNotable Activities
8,8-Difluorobicyclo[5.1.0]octan-4-amineBicyclic structure with two fluorinesAntimicrobial, enzyme inhibition
8-Azabicyclo[3.2.1]octaneDifferent bicyclic structureNeuroactive properties
8,8-Difluorobicyclo[5.1.0]octan-4-oneKetone derivativeLimited biological activity

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 8,8-difluorobicyclo[5.1.0]octan-4-amine hydrochloride, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via dichlorocarbene addition to bicyclic ketone precursors, followed by halogen exchange (e.g., substituting Cl with F) and subsequent amine functionalization. Key steps include:

  • Precursor preparation : Start with a dibenzo-fused bicyclo[5.1.0]octan-4-one derivative, as described for analogous dichloro compounds .
  • Halogenation : Use fluorinating agents (e.g., KF/18-crown-6) under controlled anhydrous conditions to replace Cl with F at the 8,8-positions.
  • Amine introduction : Reductive amination or nucleophilic substitution at C-4, followed by HCl salt formation.
  • Yield optimization : Factors include solvent polarity (toluene vs. THF), reaction temperature (60–120°C), and steric effects from substituents at C-4 .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation and purity assessment?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorination at the 8,8-positions, while 1H^{1}\text{H} NMR resolves bicyclic ring protons and amine proton environments.
  • HPLC-MS : Reverse-phase chromatography (e.g., Chromolith® columns) coupled with high-resolution mass spectrometry ensures purity (>98%) and detects trace impurities .
  • X-ray crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended, especially for resolving bicyclo ring conformations .

Advanced Research Questions

Q. How do substituents at the C-4 position influence transannular participation during thermolytic ring-opening reactions?

  • Methodological Answer : Substituents at C-4 (e.g., hydroxyl, methylamine, or methyl ether groups) determine whether dichlorocyclopropane ring opening proceeds via anchimeric assistance. For example:

  • Electron-donating groups (e.g., -OH, -NH2_2): Facilitate transannular bridging, forming dibenzocyclooctene derivatives with heteroatom bridges (e.g., ether or amine bridges) .
  • Steric hindrance : Bulky substituents at C-4 inhibit ring expansion, favoring alternative pathways like retro-Diels-Alder fragmentation.
  • Experimental design : Use differential scanning calorimetry (DSC) to monitor exothermic transitions during thermolysis and compare yields via GC-MS .

Q. What computational strategies can predict reaction pathways for synthesizing fluorinated bicyclo derivatives?

  • Methodological Answer :

  • Reaction path search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for dichlorocyclopropane ring opening and fluorination steps.
  • Machine learning : Train models on existing bicyclo compound datasets to predict optimal reaction conditions (solvent, catalyst, temperature) for new derivatives.
  • Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots from thermogravimetric analysis) .

Q. How should researchers address contradictions in thermolysis yields between structurally similar derivatives?

  • Methodological Answer :

  • Hypothesis testing : For low-yield reactions (e.g., cis-4-methylamine derivatives failing to ring-open), propose competing mechanisms (e.g., intramolecular cyclization vs. decomposition).
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled substrates to track carbon migration during thermolysis via isotope-ratio mass spectrometry.
  • Cross-comparison : Analyze substituent electronic effects (Hammett σ values) and steric parameters (Taft steric constants) to rationalize discrepancies .

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